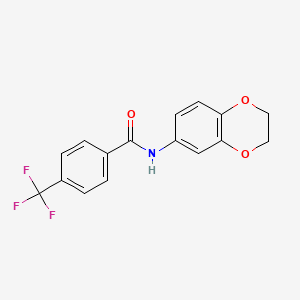

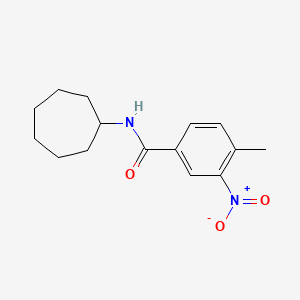

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its structural uniqueness and potential for various applications in chemistry and materials science. Its synthesis, molecular structure, chemical reactions, properties, and analyses are foundational to understanding its capabilities and limitations.

Synthesis Analysis

The synthesis of related benzamide derivatives involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, derivatives of benzamide have been synthesized through reactions involving nucleophilic substitution, amidation, and other key organic transformations. These processes often require careful control of reaction conditions to achieve the desired product with high yield and purity (Murai et al., 2005).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals a variety of interactions and conformations. X-ray diffraction studies provide detailed insights into the arrangement of atoms, the geometry around the amide bond, and the overall molecular conformation. For instance, specific benzamide derivatives have shown distinct molecular conformations and supramolecular aggregations, influenced by substituents on the benzamide ring (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can include nucleophilic acyl substitutions, electrophilic aromatic substitutions, and the formation of hydrogen bonds, contributing to the compound's chemical diversity and application potential.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined by the compound's molecular structure and the nature of its substituents. For example, the crystal structure analysis provides insights into the compound's stability, packing, and potential for forming polymorphs (Zheng et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

Research has shown that benzamides, including compounds with trifluoromethyl groups, have been prepared and evaluated for their oral antiarrhythmic activity. Notably, compounds like flecainide acetate, derived from benzamide structures with trifluoromethyl groups, demonstrated significant potential as antiarrhythmic agents in clinical trials (Banitt et al., 1977).

Melanoma Cytotoxicity

Benzamide derivatives have been identified as selective agents for melanotic melanoma, utilized in scintigraphic imaging. Certain benzamide derivatives, when conjugated with cytostatics like chlorambucil, have shown enhanced cytotoxicity against melanoma cells, indicating their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Antipathogenic Activity

A study on thiourea derivatives, including benzamide compounds, revealed their significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings underscore the potential of benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Supramolecular Packing Motifs

Research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs, suggesting a new mode of organization for some columnar liquid crystals. The study's findings indicate the potential for benzamide derivatives in materials science, especially in the design of liquid crystal displays (Lightfoot et al., 1999).

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-16(18,19)11-3-1-10(2-4-11)15(21)20-12-5-6-13-14(9-12)23-8-7-22-13/h1-6,9H,7-8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWRRYIEQANXGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)

![2-[(4-methoxyphenoxy)methyl]-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5502228.png)

![2-({[(4-isopropylmorpholin-2-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5502230.png)

![3-[1-(2-fluorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)

![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)